5-Dimethylamiloride (DMA), a derivative of amiloride, has been studied for its potential in protecting cells against the antiproliferative effects of certain chemotherapeutic agents. Research has focused on its interaction with cellular transport systems, particularly in the context of Ehrlich ascites tumor cells. These studies have shed light on the mechanisms by which DMA may exert its protective effects and have implications for its use in cancer therapy1 2.
While the provided abstracts do not offer a detailed synthesis pathway for DMA, they suggest structural modifications of the parent compound, amiloride. [] Amiloride derivatives, including DMA, are synthesized by modifying the pyrazinecarboxamide core structure. Specific details regarding reagents, reaction conditions, and purification methods for DMA synthesis were not found in the provided abstracts.
DMA shares a core structure with amiloride, consisting of a pyrazine ring substituted with a carboxamide group and a guanidino moiety. [] DMA differs from amiloride by the presence of two methyl groups attached to the terminal nitrogen atom of the guanidine group. This structural modification contributes to DMA's enhanced specificity for certain ion transporters, such as NHE. [, ] Detailed structural analysis, including bond lengths, angles, and conformations, requires further investigation beyond the scope of the provided information.
DMA has been shown to inhibit the uptake of choline in Ehrlich ascites tumor cells, which is a critical component of cell membrane synthesis and repair. This inhibition is competitive, with a KI value of 20 µM, indicating that DMA directly interacts with the choline carrier rather than affecting choline metabolism downstream2. Furthermore, DMA reduces the frequency of DNA interstrand cross-links introduced by nitrogen mustard, a chemotherapeutic agent. This suggests that DMA's protective mechanism may involve the inhibition of the choline transport system, which is utilized by nitrogen mustard to enter the cells1. Notably, cells with a defective choline carrier are not protected by DMA, reinforcing the importance of this transport pathway in DMA's action1.
The research on DMA has primarily focused on its role in cancer therapy. By protecting cells against the antiproliferative effects of nitrogen mustard, DMA could potentially be used to mitigate some of the side effects of chemotherapy, such as damage to healthy cells. This protective effect is particularly relevant for cells that rely on the choline carrier for the uptake of chemotherapeutic agents1. The competitive inhibition of the choline carrier by DMA also suggests potential applications in modulating cell membrane synthesis in tumor cells, which could have implications for tumor growth and proliferation2. Further case studies and clinical trials would be necessary to fully understand the potential applications of DMA in cancer therapy and possibly other fields where modulation of cell membrane synthesis is relevant.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6